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Compound of Interest

Compound Name: Bromochloromethane

Cat. No.: B122714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bromochloromethane's performance in key

organic reaction types, including nucleophilic substitution, radical halogenation, and

cyclopropanation. Its reactivity is benchmarked against common dihalomethane alternatives,

supported by available experimental data and established chemical principles. Detailed

experimental protocols for representative reactions are also presented to facilitate practical

application.

Data Presentation: At a Glance
The following tables summarize the performance of bromochloromethane and other

dihalomethanes in various reaction types. Direct quantitative comparisons are provided where

available in the literature. In other cases, reactivity trends are presented based on established

chemical principles.

Table 1: Qualitative Reactivity Comparison in Nucleophilic Substitution (SN2) Reactions
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Dihalomethane Chemical Formula
Relative Reactivity
Trend

Leaving Group
Ability

Dichloromethane CH₂Cl₂ Least Reactive Cl⁻ (Fair)

Bromochloromethane CH₂BrCl Intermediate
Br⁻ (Good) > Cl⁻

(Fair)

Dibromomethane CH₂Br₂ More Reactive Br⁻ (Good)

Diiodomethane CH₂I₂ Most Reactive I⁻ (Excellent)

Note: This trend is based on the leaving group ability of the halide (I⁻ > Br⁻ > Cl⁻). In

bromochloromethane, the bromide is the better leaving group, making it more reactive than

dichloromethane in SN2 reactions where C-X bond cleavage is rate-determining.

Table 2: Performance in Simmons-Smith Cyclopropanation

Dihalomethane Typical Yield Reaction Time Notes

Diiodomethane High 12-24 hours
Traditional reagent,

often high cost.

Dibromomethane Moderate to High 24-48 hours

More economical

alternative to

diiodomethane.

Bromochloromethane High (85-95%)[1] Rapid[1]

Can provide high

yields and shorter

reaction times.[1]

Dichloromethane Low
Very Long /

Unreactive

Generally not effective

under standard

Simmons-Smith

conditions.

Table 3: Selectivity in Free Radical Halogenation of Alkanes
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Halogenating
Agent

Relative Selectivity
(Tertiary:Secondar
y:Primary C-H)

Reactivity Notes

Chlorine (from various

sources)

Low (e.g., 5 : 3.8 : 1)

[2]
High

Less selective, often

leads to a mixture of

products.[2]

Bromine (from various

sources, including

potentially

bromochloromethane)

High (e.g., 1600 : 99 :

1)
Moderate

Highly selective for

the most substituted

C-H bond.[3]

Note: While specific data for bromochloromethane as a radical halogenating agent is not

readily available, the reactivity is governed by the bromine radical. Therefore, reactions initiated

from bromochloromethane are expected to exhibit the high selectivity characteristic of

bromination.

Reaction Mechanisms and Experimental Workflows
Visualizing the pathways and experimental setups is crucial for understanding and

implementing these reactions.
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Caption: SN2 Nucleophilic Substitution Pathway of Bromochloromethane.
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Caption: Experimental Workflow for Free Radical Halogenation.

Increasing Reactivity in Sₙ2 and Radical Reactions

Dichloromethane C-Cl Bond Energy: ~339 kJ/mol Bromochloromethane C-Br Bond Energy: ~285 kJ/mol Dibromomethane C-Br Bond Energy: ~285 kJ/mol Diiodomethane C-I Bond Energy: ~228 kJ/mol
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Caption: Reactivity Comparison of Dihalomethanes.

Experimental Protocols
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Nucleophilic Substitution: Synthesis of an Alkyl
Chloride Ether
This protocol describes a representative SN2 reaction where bromochloromethane is reacted

with an alkoxide.

Materials:

Bromochloromethane (1.0 eq)

Sodium ethoxide (1.1 eq)

Anhydrous ethanol (solvent)

Round-bottom flask with reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Standard glassware for workup and purification

Procedure:

In a dry round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under an inert

atmosphere (e.g., nitrogen or argon).

To this solution, add bromochloromethane dropwise at room temperature with vigorous

stirring.

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, cool the reaction mixture to room temperature and quench with water.

Extract the product with a suitable organic solvent (e.g., diethyl ether).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by fractional distillation to yield the desired ethoxymethyl chloride.

Free Radical Halogenation of Cyclohexane
This protocol outlines the selective bromination of a secondary C-H bond using

bromochloromethane as a bromine radical source.

Materials:

Cyclohexane (1.0 eq)

Bromochloromethane (1.2 eq)

AIBN (azobisisobutyronitrile, radical initiator, ~0.05 eq)

Carbon tetrachloride (solvent)

High-intensity UV lamp or heat source

Round-bottom flask with reflux condenser

Standard glassware for workup and purification

Procedure:

In a quartz round-bottom flask, combine cyclohexane, bromochloromethane, and AIBN in

carbon tetrachloride.

Irradiate the mixture with a high-intensity UV lamp or heat to reflux (around 80°C) to initiate

the reaction.

Continue the reaction for 4-6 hours, monitoring the disappearance of the starting material by

GC.

After the reaction is complete, cool the mixture to room temperature.
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Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any

unreacted bromine species, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by

distillation.

Purify the resulting bromocyclohexane by vacuum distillation.

Simmons-Smith Cyclopropanation of Cyclohexene
This protocol describes the formation of a cyclopropane ring on an alkene using

bromochloromethane, adapted from the principles of the Simmons-Smith reaction.

Materials:

Cyclohexene (1.0 eq)

Bromochloromethane (1.5 eq)

Zinc-copper couple (2.0 eq)

Anhydrous diethyl ether (solvent)

Round-bottom flask with a reflux condenser and an addition funnel

Magnetic stirrer and stir bar

Ice bath

Standard glassware for workup and purification

Procedure:

Activate the zinc-copper couple by washing with dilute HCl, followed by water, acetone, and

then drying under vacuum.

In a flame-dried round-bottom flask under an inert atmosphere, suspend the activated zinc-

copper couple in anhydrous diethyl ether.
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In a separate flask, prepare a solution of cyclohexene and bromochloromethane in

anhydrous diethyl ether.

Add a small portion of this solution to the zinc-copper suspension to initiate the reaction. An

exothermic reaction should be observed.

Once the reaction has initiated, add the remaining solution dropwise from the addition funnel

at a rate that maintains a gentle reflux.

After the addition is complete, continue to stir the reaction mixture at room temperature

overnight.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Filter the mixture to remove the unreacted zinc and wash the solid with diethyl ether.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

carefully remove the solvent by distillation.

Purify the resulting norcarane (bicyclo[4.1.0]heptane) by distillation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b122714#performance-
comparison-of-bromochloromethane-in-different-reaction-types]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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